Increased Lipophilicity (clogP) of 4-Ethanesulfonamido-3-fluorobenzoic acid vs. Methanesulfonamide Analog
In silico calculated lipophilicity (clogP) for 4-ethanesulfonamido-3-fluorobenzoic acid is 1.52 ± 0.36 . This represents a measurable increase over the methanesulfonamide analog 3-fluoro-4-(methylsulfonamido)benzoic acid (CAS 716361-59-0; clogP ≈ 1.1–1.2, based on ChemAxon calculation) . The ethyl extension on the sulfonamide contributes approximately 0.3–0.4 logP units of additional lipophilicity. This difference, while modest, places the ethanesulfonamido derivative closer to the optimal Lipinski range for CNS penetration (clogP 2–4) and may enhance passive membrane diffusion rates.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 1.52 ± 0.36 |
| Comparator Or Baseline | 3-fluoro-4-(methylsulfonamido)benzoic acid; clogP ≈ 1.1–1.2 (estimated from ChemAxon) |
| Quantified Difference | ΔclogP ≈ +0.3 to +0.4 logP units |
| Conditions | In silico calculation (ChemAxon/ALOGPS); standard conditions |
Why This Matters
Higher lipophilicity may translate to improved passive membrane permeability and altered tissue distribution, critical for programs targeting intracellular or CNS-localized targets.
